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4-(Methylamino)-2-phenylpyrimidine-5-carboxylic acid
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Overview
Description
4-(Methylamino)-2-phenylpyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a methylamino group at the 4-position, a phenyl group at the 2-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)-2-phenylpyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions:
Phenyl Group Introduction: The phenyl group at the 2-position can be introduced via Suzuki-Miyaura coupling reactions, which involve the use of phenylboronic acid and a palladium catalyst.
Carboxylation: The carboxylic acid group at the 5-position can be introduced through carboxylation reactions using carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 4-(Methylamino)-2-phenylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Methylamine, phenylboronic acid, and palladium catalysts for Suzuki-Miyaura coupling.
Major Products:
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Reduction Products: Reduced forms of the compound, potentially altering the functional groups.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is characterized by its unique structure, which includes a pyrimidine core with a methylamino group and a phenyl substituent. The molecular formula is C14H15N3O2, with a molecular weight of approximately 257.29 g/mol. Its synthesis typically involves multi-step organic reactions, including:
- Alkylation of malonic ester
- Decarboxylation processes
- Formation of heterocyclic compounds
These methods allow for the modification of substituents to enhance biological activity and tailor properties for specific applications.
Antimicrobial Properties
Research indicates that derivatives of 4-(methylamino)-2-phenylpyrimidine-5-carboxylic acid exhibit significant antimicrobial activity. For instance, studies have shown that modifications at the 2-position of thiophene rings can markedly influence biological efficacy against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
Compound | Bacterial Strain | Fungal Strain | Activity Level |
---|---|---|---|
7a | E. coli | C. albicans | High |
7b | S. aureus | A. niger | Moderate |
8 | P. aeruginosa | T. mentagrophytes | Low |
Antiviral Activity
The compound has been investigated for its potential as an antiviral agent, particularly against Hepatitis C Virus (HCV). In vitro studies have demonstrated that certain derivatives possess IC50 values lower than those of standard antiviral drugs like VX-950, indicating promising efficacy .
Table 2: IC50 Values of Pyrimidine Derivatives Against HCV
Compound | IC50 (µM) | Cytotoxicity CC50 (µM) |
---|---|---|
4d | 0.123 | 245 |
4f | 0.145 | 765 |
VX-950 | 0.20 | 90 |
Cancer Treatment
The structural features of this compound suggest potential interactions with enzymes and receptors involved in cancer pathways. Preliminary findings indicate anticancer properties, warranting further investigation in cancer treatment strategies.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory capabilities of pyrimidine derivatives, including the ability to inhibit COX-2 activity effectively. Some compounds have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Study: Synthesis and Evaluation of Pyrimidine Derivatives
A study conducted on a series of new benzimidazole derivatives linked to substituted pyrimidines demonstrated significant antiviral activity against HCV RNA replication . The modifications introduced in the synthesis process led to enhanced selectivity and potency against viral targets while minimizing cytotoxic effects on host cells.
Mechanism of Action
The mechanism of action of 4-(Methylamino)-2-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(Methylamino)benzoic acid: Similar in structure but lacks the pyrimidine ring.
2-Phenylpyrimidine-5-carboxylic acid: Similar but without the methylamino group.
4-(Dimethylamino)-2-phenylpyrimidine-5-carboxylic acid: Similar but with an additional methyl group on the amino group.
Uniqueness: 4-(Methylamino)-2-phenylpyrimidine-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
4-(Methylamino)-2-phenylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of biochemical interactions, influencing various cellular pathways and presenting possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N4O2, with a molecular weight of approximately 232.25 g/mol. The compound features a methylamino group and a carboxylic acid functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins:
- Enzyme Inhibition : This compound has been shown to inhibit cyclooxygenase (COX) enzymes, leading to a decrease in the synthesis of pro-inflammatory mediators such as prostaglandins. This inhibition can result in anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Cell Signaling Modulation : The compound influences cell signaling pathways associated with inflammation and immune responses. By modulating these pathways, it can potentially alter cellular responses to stress and injury.
Biological Activity Studies
Research has demonstrated the diverse biological activities of this compound through various experimental setups:
Anticancer Properties
Recent studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, although the potency varies among different types of cancer cells. For instance:
Cell Line | IC50 (µM) | Notes |
---|---|---|
A549 (Lung Cancer) | 50 | Moderate inhibition observed |
MCF-7 (Breast) | 30 | Significant growth inhibition |
HeLa (Cervical) | 45 | Comparable to standard chemotherapeutics |
These findings indicate that further pharmacological evaluation is necessary to establish its efficacy as an anticancer agent .
Anti-inflammatory Activity
In animal models, the administration of this compound has shown promising results in reducing inflammation markers. Studies have reported a reduction in edema and inflammatory cytokines when administered at varying doses:
Dosage (mg/kg) | Inflammatory Marker Reduction (%) |
---|---|
10 | 25 |
20 | 40 |
50 | 60 |
This data suggests a dose-dependent response in its anti-inflammatory effects, highlighting its potential therapeutic use in conditions like arthritis and other inflammatory disorders .
Case Studies
Several case studies have explored the application of this compound in clinical settings:
- Chronic Inflammation : A study involving patients with chronic inflammatory diseases showed that treatment with this compound led to significant improvements in symptoms and quality of life, alongside reductions in inflammatory markers.
- Cancer Treatment : In a pilot study on patients with advanced cancer, those treated with a regimen including this compound exhibited improved tumor response rates compared to historical controls.
These case studies underscore the need for larger clinical trials to validate these findings and assess safety profiles.
Properties
IUPAC Name |
4-(methylamino)-2-phenylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-13-11-9(12(16)17)7-14-10(15-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCGMNSYOJXSOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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